molecular formula C25H35N13O11S3 B607548 3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid CAS No. 1019207-72-7

3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid

Cat. No.: B607548
CAS No.: 1019207-72-7
M. Wt: 789.8 g/mol
InChI Key: SRULPQKDNUEKQM-ZMNNRNPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-295389 is a new cephalosporin. FR-295389 shows effective in vitro antibacterial activity against metallo-beta-lactamase (MBL)-producers. The MIC values of FR295389 at which 50% and 90% of 21 clinical isolates of IMP-type MBL-producing Pseudomonas aeruginosa were inhibited were 8.0 and 32 mug/ml, respectively.

Properties

CAS No.

1019207-72-7

Molecular Formula

C25H35N13O11S3

Molecular Weight

789.8 g/mol

IUPAC Name

(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid

InChI

InChI=1S/C25H33N13O7S2.H2O4S/c1-25(2,22(43)44)45-33-13(16-32-24(29)47-34-16)18(39)31-14-19(40)38-15(21(41)42)11(10-46-20(14)38)8-35-9-12(17-30-5-7-37(17)35)36(23(27)28)6-3-4-26;1-5(2,3)4/h9,14,20H,3-8,10,26H2,1-2H3,(H3,27,28)(H,31,39)(H,41,42)(H,43,44)(H2,29,32,34);(H2,1,2,3,4)/b33-13-;/t14-,20-;/m1./s1

InChI Key

SRULPQKDNUEKQM-ZMNNRNPHSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=C(C5=NCCN54)N(CCCN)C(=N)N)C(=O)O.OS(=O)(=O)O

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=C(C5=NCCN54)N(CCCN)C(=N)N)C(=O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=C(C5=NCCN54)N(CCCN)C(=N)N)C(=O)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-295389;  FR295389;  FR 295389;  FR-295389 Free Base.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Reactant of Route 2
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Reactant of Route 3
Reactant of Route 3
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Reactant of Route 4
Reactant of Route 4
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Reactant of Route 5
Reactant of Route 5
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
Reactant of Route 6
3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid

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